molecular formula C11H17NO4 B14728458 Diethyl 3-cyano-2-methylpentanedioate CAS No. 6975-96-8

Diethyl 3-cyano-2-methylpentanedioate

Cat. No.: B14728458
CAS No.: 6975-96-8
M. Wt: 227.26 g/mol
InChI Key: QJHNHSWVRDDGPR-UHFFFAOYSA-N
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Description

Diethyl 3-cyano-2-methylpentanedioate is an organic compound with the molecular formula C10H15NO4. It is a diester derivative of pentanedioic acid, featuring a cyano group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-cyano-2-methylpentanedioate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of ethyl cyanoacetate with various substituted amines under different conditions . For instance, the reaction can be carried out without a solvent at room temperature or with heating at 70°C for several hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, fusion methods, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-cyano-2-methylpentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of diethyl 3-cyano-2-methylpentanedioate involves its interaction with molecular targets and pathways within cells. The cyano group can participate in various biochemical reactions, leading to the formation of reactive intermediates that can modulate cellular processes. These interactions may involve the inhibition of specific enzymes or the activation of signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-cyano-2-methylpentanedioate is unique due to its specific structural features, such as the presence of both a cyano group and a methyl group on the pentanedioate backbone. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

6975-96-8

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

diethyl 3-cyano-2-methylpentanedioate

InChI

InChI=1S/C11H17NO4/c1-4-15-10(13)6-9(7-12)8(3)11(14)16-5-2/h8-9H,4-6H2,1-3H3

InChI Key

QJHNHSWVRDDGPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C#N)C(C)C(=O)OCC

Origin of Product

United States

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